N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-3-14-23-24-18(30-14)21-13(26)10-29-19-22-15-11-6-4-5-7-12(11)20-16(15)17(27)25(19)8-9-28-2/h4-7,20H,3,8-10H2,1-2H3,(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLGSZSEOVFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the thiadiazole ring, the pyrimidoindole core, and the final acetamide linkage. Typical reaction conditions might include:
Formation of Thiadiazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Formation of Pyrimidoindole Core: This might involve multi-step synthesis starting from indole derivatives and incorporating pyrimidine moieties.
Final Coupling: The final step would involve coupling the thiadiazole and pyrimidoindole intermediates, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.
Substitution: Substitution reactions might occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and cleavage products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Core Scaffold Modifications: Pyrimidoindole Derivatives
describes substituted pyrimido[5,4-b]indoles linked to acetamide groups via sulfanyl bridges. Key analogs include:
- N-Isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (27)
- N-tert-Butyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (32)
Comparison Highlights :
- Substituent Effects : The target compound’s 2-methoxyethyl group on the pyrimidoindole may enhance solubility compared to phenyl or alkyl substituents in analogs.
- Synthetic Routes : Both the target and analogs () employ HATU-activated coupling for acetamide bond formation, followed by purification via reverse-phase chromatography.
Thiadiazole-Based Analogs
lists compounds like 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide , which share the thiadiazole-acetamide motif but lack the pyrimidoindole core.
Key Differences :
- Bioactivity Implications : The pyrimidoindole moiety in the target compound may confer unique protein-binding interactions compared to simpler aryl/alkyl substituents in thiadiazole analogs.
Oxadiazole vs. Thiadiazole Heterocycles
describes N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide , replacing thiadiazole with oxadiazole.
Functional Impact :
- Electronic Effects : Thiadiazole’s sulfur atom may enhance π-stacking interactions compared to oxadiazole’s oxygen.
- Metabolic Stability : Sulfur-containing heterocycles like thiadiazole are often more resistant to oxidative metabolism than oxygen-containing analogs .
Quantitative Comparison of Molecular Properties
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural similarity to target compound.
Key Trends :
- The target compound’s higher TPSA (166 vs.
- Increased XLogP3 correlates with bulkier substituents (e.g., 2-methoxyethyl vs. phenyl).
Implications for Bioactivity and Drug Design
Structure-Activity Relationships (SAR) :
Similarity Indexing : Computational tools like Tanimoto coefficients () could prioritize analogs with shared bioactivity profiles (e.g., anti-inflammatory or anticancer activity).
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, including antibacterial and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiadiazole ring : Known for its biological significance.
- Pyrimido[5,4-b]indole moiety : Associated with various pharmacological activities.
- Acetamide group : Enhances solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S3 |
| Molecular Weight | 421.6 g/mol |
| Purity | Typically 95% |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains.
- In vitro Studies :
- The compound exhibits effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values lower than traditional antibiotics like thiodiazole copper .
- Comparative studies showed that related compounds inhibited fungal pathogens such as Mucor bainieri and Trichoderma atroviride less effectively than carbendazim but still demonstrated notable antibacterial properties.
Anticancer Activity
The anticancer potential of the compound has been investigated through various assays against human cancer cell lines.
- Cytotoxicity Testing :
- In a study assessing cytotoxic properties of thiadiazole derivatives, this compound demonstrated significant growth inhibition in several cancer cell lines.
- Specific IC50 values were recorded for breast cancer (MCF-7) and lung carcinoma (A549) cell lines at concentrations as low as 0.28 µg/mL and 0.52 µg/mL respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to active or allosteric sites.
- Signal Transduction Modulation : Interaction with cellular receptors could alter signaling pathways affecting cell growth and apoptosis.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy :
- A recent research evaluated a series of thiadiazole derivatives against bacterial pathogens and found that those containing the thiadiazole moiety exhibited superior antibacterial activity compared to their non-thiadiazole counterparts.
- Anticancer Efficacy :
- In a comprehensive analysis involving multiple cell lines, compounds similar to this compound were shown to induce apoptosis without causing significant cytotoxicity to normal cells.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under reflux with acetic anhydride.
- Pyrimidoindole construction : Condensation of indole derivatives with urea analogs under basic conditions (e.g., NaOH/DMF).
- Sulfanyl-acetamide coupling : Nucleophilic substitution between the thiolate intermediate and chloroacetamide derivatives at 60–80°C. Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the molecular structure confirmed post-synthesis?
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidoindole NH at δ 10.2–10.8 ppm) and carbon frameworks.
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (m/z calculated for C₂₃H₂₃FN₄O₃S: 490.1472).
- Elemental analysis : Confirms purity (>95%) with C, H, N, S percentages within ±0.3% of theoretical values .
Q. Which functional groups are critical for bioactivity?
Key groups include:
- Thiadiazole sulfanyl group : Facilitates hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets).
- Pyrimidoindole 4-oxo moiety : Participates in hydrophobic interactions with protein domains.
- 2-Methoxyethyl substituent : Modulates solubility and membrane permeability .
Q. What initial biological screening approaches are recommended?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) at 10 μM, monitoring IC₅₀ via ADP-Glo™ assays.
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) and normal cells (HEK293) to calculate selectivity indices .
Q. How is solubility assessed for preclinical formulation?
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
- Nanoformulation : Improve bioavailability via PEGylated liposomes, monitored by dynamic light scattering (DLS) for particle size (100–200 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Substituent variation : Replace the 5-ethyl group on thiadiazole with cyclopropyl to enhance target affinity.
- Methoxyethyl chain elongation : Extend from C2 to C3 to improve metabolic stability (test via liver microsomal assays).
- QSAR modeling : Use Gaussian 16 to calculate logP and polar surface area for permeability predictions .
Q. What mechanistic approaches elucidate kinase inhibition?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) for EGFR interaction.
- ATP-competitive assays : Compare IC₅₀ values under varying ATP concentrations (0.1–10 mM) to confirm competitive inhibition .
Q. How to resolve contradictions in ¹H NMR data between batches?
- Variable temperature NMR (VT-NMR) : Identify rotameric equilibria by analyzing signal coalescence at 60°C.
- 2D NOESY : Confirm spatial proximity of methoxyethyl protons to pyrimidoindole NH, ruling out impurities .
Q. What strategies validate multi-target effects in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
